(1-Chloropropane-1-sulfonyl)benzene
Description
(1-Chloropropane-1-sulfonyl)benzene is a sulfonyl-substituted aromatic compound with the molecular formula C₉H₁₁ClO₂S. Its structure consists of a benzene ring bonded to a sulfonyl group (–SO₂–) attached to a propane chain bearing a chlorine atom at the first carbon. This configuration imparts unique physicochemical properties, such as moderate polarity and reactivity at both the sulfonyl and chlorinated positions.
Properties
CAS No. |
69709-41-7 |
|---|---|
Molecular Formula |
C9H11ClO2S |
Molecular Weight |
218.70 g/mol |
IUPAC Name |
1-chloropropylsulfonylbenzene |
InChI |
InChI=1S/C9H11ClO2S/c1-2-9(10)13(11,12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
OAHCTMYVDBCESK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(S(=O)(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloropropane-1-sulfonyl)benzene typically involves the sulfonation of benzene followed by chlorination. The process can be summarized as follows:
Sulfonation: Benzene is treated with sulfur trioxide (SO₃) in the presence of sulfuric acid (H₂SO₄) to form benzene sulfonic acid.
Chlorination: The benzene sulfonic acid is then reacted with 1-chloropropane under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1-Chloropropane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl group can be replaced by other electrophiles.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted benzene derivatives .
Scientific Research Applications
Chemistry: (1-Chloropropane-1-sulfonyl)benzene is used as an intermediate in the synthesis of other organic compounds.
Biology and Medicine: In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals .
Industry: The compound finds applications in the production of dyes, agrochemicals, and other industrial chemicals. Its reactivity makes it a valuable building block for various industrial processes .
Mechanism of Action
The mechanism by which (1-Chloropropane-1-sulfonyl)benzene exerts its effects involves the interaction of the sulfonyl group with various molecular targets. The sulfonyl group can act as an electrophile, participating in reactions with nucleophiles in biological systems or chemical processes . The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Comparison with Similar Sulfonyl-Benzene Derivatives
Structural and Functional Differences
Key structural analogs include sulfonyl-bearing benzene derivatives with varying substituents and chain lengths. Below is a comparative analysis:
Key Observations:
- Chain Length and Reactivity: The propane chain in the target compound may enhance solubility in organic solvents compared to aromatic-substituted analogs like Sulphenone. However, its longer chain could reduce thermal stability relative to shorter-chain derivatives .
- Chlorine Position: The chlorine on the propane chain (vs. on the benzene ring in Sulphenone) likely alters reactivity. For example, nucleophilic substitution at the aliphatic chlorine may proceed more readily than at aromatic chlorines, enabling diverse functionalization .
- Functional Group Synergy : The sulfonyl group in all compounds acts as an electron-withdrawing group, activating adjacent positions for electrophilic substitution or deactivating the ring depending on substitution patterns.
Physicochemical Properties
While direct data for this compound is scarce, inferences can be drawn from analogs:
- Boiling Point: Expected to be lower than Sulphenone (which has a higher molecular weight due to two aromatic rings) but higher than aliphatic sulfonyl chlorides due to moderate polarity.
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in water compared to ionic sulfonates.
Q & A
Q. What are the established synthetic routes for (1-chloropropane-1-sulfonyl)benzene, and how can reaction conditions be optimized for yield and purity?
Methodological Answer :
- Route 1 : Sulfonation of benzene derivatives followed by chlorination. Use chlorinating agents like PCl₅ or SOCl₂ under anhydrous conditions. Monitor reaction progress via TLC or GC-MS.
- Route 2 : Direct sulfonyl chloride formation via thiol oxidation (e.g., using Cl₂/H₂O₂). Optimize stoichiometry to minimize by-products like sulfonic acids.
- Optimization : Vary solvents (e.g., methylene chloride, benzene) to improve solubility . Control temperature (0–25°C) to reduce side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) .
- Validation : Confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Compare melting points with literature data .
Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR: Identify aromatic protons (δ 7.2–7.8 ppm) and propane-sulfonyl CH₂ groups (δ 3.5–4.2 ppm).
- ¹³C NMR: Confirm sulfonyl (C-SO₂, δ 55–60 ppm) and chlorinated carbon (C-Cl, δ 45–50 ppm) environments .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer :
- Kinetic Studies : Perform reactions with varying nucleophiles (e.g., amines, alkoxides) under controlled conditions. Use pseudo-first-order kinetics to determine rate constants.
- Isotopic Labeling : Introduce deuterium at the β-carbon of propane to study steric vs. electronic effects in SN² pathways .
- Computational Modeling : Apply DFT (e.g., Gaussian) to map transition states and compare activation energies for different pathways .
Q. How should researchers resolve contradictions in reported reactivity or stability data for this compound?
Methodological Answer :
- Variable Control : Replicate conflicting studies while standardizing solvents (e.g., methylene chloride vs. acetone ), temperature, and reagent purity.
- By-Product Analysis : Use LC-MS to identify impurities (e.g., hydrolysis products like sulfonic acids) that may skew reactivity data .
- Cross-Validation : Compare results across multiple analytical platforms (e.g., NMR vs. X-ray crystallography for structural confirmation) .
Q. What role does this compound play as an intermediate in synthesizing complex organic molecules?
Methodological Answer :
Q. How can computational chemistry predict the stability and degradation pathways of this compound under varying conditions?
Methodological Answer :
- MD Simulations : Model thermal decomposition in solvents (e.g., benzene vs. water) using software like GROMACS. Track bond dissociation energies for C-Cl and S-O bonds .
- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental stability data to predict shelf-life .
Methodological Considerations
Q. What safety protocols are essential when handling this compound, given its reactive sulfonyl chloride group?
Methodological Answer :
- Containment : Use glove boxes or fume hoods to avoid inhalation/contact. Store under inert gas (N₂/Ar) to prevent hydrolysis .
- First Aid : Immediate rinsing with water for skin/eye exposure. Neutralize spills with sodium bicarbonate .
- Stability Tests : Conduct accelerated aging studies (40°C/75% RH) to assess decomposition rates. Monitor via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
